8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-3-4-7-24-13-14(23(2)17(27)21-15(13)26)20-16(24)22-19-9-10-8-11(18)5-6-12(10)25/h3-6,8-9,25H,7H2,1-2H3,(H,20,22)(H,21,26,27)/b4-3+,19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSCJHPJNRHCDG-ZUNGZNNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the class of purine derivatives. Its intricate structure includes hydrazine and bromo-substituted phenolic components, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen. The structural features suggest potential antioxidant , antimicrobial , and anticancer activities. The unique combination of functional groups enhances its reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 393.201 g/mol |
| IUPAC Name | 8-[(2E)-2-(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(but-2-en-1-yl)-3-methylpurine-2,6-dione |
| Functional Groups | Hydrazine, bromo-substituted phenol, purine core |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
- DNA Intercalation : It may insert itself between DNA base pairs, leading to interference with DNA replication and transcription processes.
- Protein Binding : Interaction with proteins can alter their conformation and function, potentially affecting cellular signaling pathways.
Case Studies
Research has shown that compounds with similar structures exhibit significant biological activities:
- Antioxidant Activity : Studies indicate that the compound can mitigate oxidative stress by scavenging free radicals.
- Antimicrobial Properties : In vitro assays have demonstrated efficacy against various pathogens. For instance, compounds structurally related to this one have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 100 |
| This Compound | S. aureus, E. coli | 75 |
Research Findings
Recent studies utilizing computer-aided drug design have predicted favorable pharmacological profiles for this compound:
- Anticancer Activity : Preliminary data suggest that derivatives may exhibit cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) with IC50 values lower than standard chemotherapeutics like doxorubicin.
- Molecular Docking Studies : These studies reveal high binding affinities with targets involved in cancer progression and microbial resistance mechanisms.
- In Vivo Studies : Animal model studies are necessary to validate the therapeutic potential observed in vitro.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Understanding how the compound behaves in living organisms.
- Mechanistic Studies : Elucidating specific pathways influenced by the compound.
- Toxicity Assessments : Evaluating safety profiles for potential clinical applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their properties:
Key Observations:
- Halogen Positioning : The target compound’s 5-bromo-2-hydroxybenzylidene group (meta-bromo, ortho-hydroxy) may enhance hydrogen bonding compared to the para-bromo analogue in .
- Substituent Flexibility : The (2E)-but-2-en-1-yl group in the target compound introduces conformational rigidity compared to ethyl or methylbenzyl substituents.
Crystallographic and Computational Data
- Structural Refinement : SHELXL and ORTEP-3 were used to resolve analogues like and , confirming E-configurations of hydrazinyl and alkenyl groups.
- Collision Cross Section (CCS) : A phenethyl-substituted analogue (CID 135615519) exhibits a CCS of 214.4 Ų for [M+H]⁺, suggesting moderate polarity . The target compound’s butenyl group may reduce CCS due to increased hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
